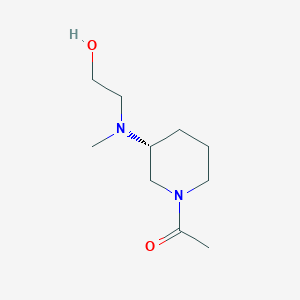
(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone is a chiral compound with a piperidine ring substituted with a hydroxyethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Substitution Reactions: The hydroxyethyl and methylamino groups are introduced through nucleophilic substitution reactions. For example, the hydroxyethyl group can be introduced using ethylene oxide under basic conditions, while the methylamino group can be introduced using methylamine.
Chiral Resolution: The chiral center is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as receptors and enzymes.
Industrial Chemistry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may have different biological activity.
1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)propanone: A similar compound with a propanone group instead of an ethanone group.
1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)butanone: A similar compound with a butanone group instead of an ethanone group.
Uniqueness
®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUZTEXCPBSFLP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














